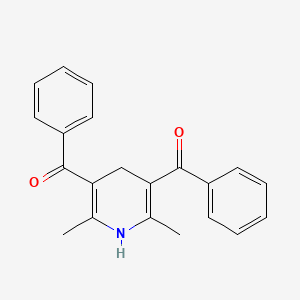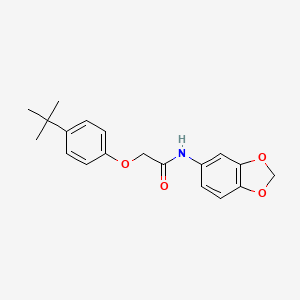
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)
Overview
Description
“(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)” is a chemical compound with the molecular formula C11H15NO2 . It is also known as 2,6-Dimethyl-3,5-diacetyl-1,4-dihydropyridine . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of 1,4-dihydropyridine derivatives, such as “(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)”, has been a subject of research . The synthesis often involves multi-component one-pot and green synthetic methodologies . For example, Gomha et al. reported a series of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazone derivatives started from 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various benzaldehydes .
Molecular Structure Analysis
The molecular structure of “(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)” is characterized by a 1,4-dihydropyridine core, which is a notable organic scaffold with diverse pharmaceutical applications .
Chemical Reactions Analysis
This compound is often used as a hydrogen source in conjugate reduction and organocatalytic reductive amination . The reaction process proceeds through activation of the aldehyde by the borane catalyst, followed by hydride transfer from the Hantzsch ester to the resulting activated aldehyde .
Physical and Chemical Properties Analysis
The compound has a melting point of 222-223 °C and a predicted boiling point of 339.6±42.0 °C. Its predicted density is 1.052±0.06 g/cm3 . It is soluble in organic solvents .
Scientific Research Applications
Bromination and Structural Analysis
Bromination of Dihydropyridines : Research by Skrastin'sh et al. (1991) indicates that 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines can be brominated at room temperature, forming various bromo derivatives. This process facilitates the conversion of bromomethyl-1,4-dihydropyridines into tetrahydrofuropyridines, suggesting potential in synthetic chemistry and structural transformations (Skrastin'sh et al., 1991).
Crystal Structure and Pharmacological Activity : Fossheim et al. (1982) studied the molecular structures of various 2,6-dimethyl-1,4-dihydropyridine derivatives, finding that the ring conformation significantly influences pharmacological activity as calcium channel antagonists. This study highlights the relationship between molecular structure and biological efficacy, which is crucial in drug design (Fossheim et al., 1982).
Synthesis and Characterization
- Synthesis of Amphiphilic Dihydropyridines : Research on the synthesis and characterization of 2,6-di(bromomethyl)-1,4-dihydropyridines by Rucins et al. (2020) demonstrates their use as intermediates in the synthesis of various lipid-like compounds. This work is particularly relevant for the development of new cationic amphiphilic 1,4-dihydropyridine derivatives, offering potential applications in organic synthesis and drug delivery systems (Rucins et al., 2020).
Pharmacological Applications
- Anticancer Activity : Gomha et al. (2020) synthesized a series of 1,4-dihydropyridine-3,5-dicarbohydrazone derivatives with demonstrated effectiveness against HepG2 cell lines. This research contributes to the development of novel compounds with potential anticancer properties, showcasing the therapeutic applications of dihydropyridine derivatives (Gomha et al., 2020).
Miscellaneous Applications
- Larvicidal Activity : Rao et al. (2017) explored the larvicidal efficacy of new dihydropyridine derivatives against Anopheles arabiensis. This study indicates the potential use of these compounds in public health applications for mosquito control, highlighting a non-pharmacological application of dihydropyridine derivatives (Rao et al., 2017).
Mechanism of Action
The mechanism of action of 1,4-dihydropyridine derivatives is diverse, depending on their structural and functional modifications. They have various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Future Directions
The future directions for this compound could involve further exploration of its therapeutic applications, given its diverse range of biological activities . Additionally, the development of more efficient and environmentally friendly synthetic methodologies for its production could be another area of future research .
Properties
IUPAC Name |
(5-benzoyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-14-18(20(23)16-9-5-3-6-10-16)13-19(15(2)22-14)21(24)17-11-7-4-8-12-17/h3-12,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDXSCLGAGLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)
![N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5829987.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B5830017.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE](/img/structure/B5830018.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5830025.png)
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
